![molecular formula C14H17N3O5S B2907398 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034356-40-4](/img/structure/B2907398.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a hydroxyethyl group, a 1-methyl-1H-pyrazole ring, and a sulfonamide group . These functional groups could potentially contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring could potentially influence the compound’s shape and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the hydroxyethyl group could potentially undergo reactions with electrophiles, and the sulfonamide group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring could potentially influence the compound’s solubility and stability .Applications De Recherche Scientifique
Protease Inhibition
Sulfonamides are known as inhibitors of proteases, which are enzymes that break down proteins. This application is significant in the development of treatments for diseases where protease activity is a factor .
Carbonic Anhydrase Inhibition
This compound may act as an inhibitor of carbonic anhydrase, an enzyme important for maintaining acid-base balance in the body and assisting in respiratory gas exchange. This has implications for treating conditions like glaucoma .
Caspase Inhibition
Caspases are enzymes that play essential roles in programmed cell death (apoptosis). Inhibiting caspases can be crucial in research related to cancer therapy and neurodegenerative diseases .
COX-2 Inhibition
COX-2 inhibitors are a class of drugs that selectively block the COX-2 enzyme, reducing inflammation and pain. This compound’s role in COX-2 inhibition could be valuable in anti-inflammatory drug research .
Antimicrobial Activity
The compound has been investigated for its anti-bacterial potential, which could lead to new treatments for bacterial infections .
Alzheimer’s Disease Treatment
There is research suggesting that derivatives of this compound could be potential agents for treating Alzheimer’s disease, a progressive neurodegenerative disorder .
Mécanisme D'action
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound exhibits moderate to weak inhibition of the cholinesterases and lipoxygenase enzymes . This means that it binds to these enzymes and reduces their activity, thereby altering the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of cholinesterases affects the cholinergic pathway , which is involved in many functions of the nervous system, including memory and muscle control. The inhibition of lipoxygenase enzymes affects the arachidonic acid pathway , which is involved in the production of leukotrienes, substances that mediate inflammation and allergic reactions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on its target enzymes. By inhibiting cholinesterases, it can potentially affect neurological functions such as memory and muscle control. By inhibiting lipoxygenase enzymes, it can potentially modulate inflammatory and allergic responses .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-17-9-11(7-15-17)23(19,20)16-8-12(18)10-2-3-13-14(6-10)22-5-4-21-13/h2-3,6-7,9,12,16,18H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNXAAPTMUJSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2907317.png)
![5-Methyl-2-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2907318.png)
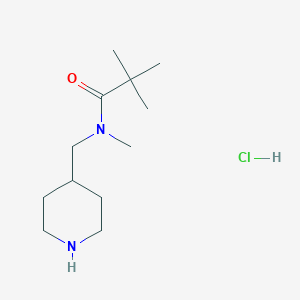
![3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine](/img/structure/B2907321.png)
![(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2907322.png)
![{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2907323.png)
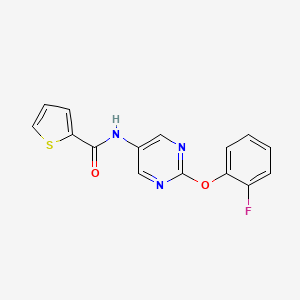
![2,5-dichloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2907331.png)
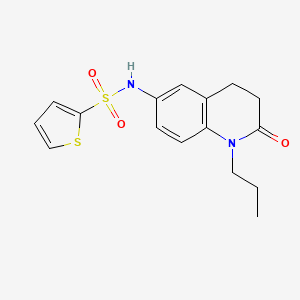
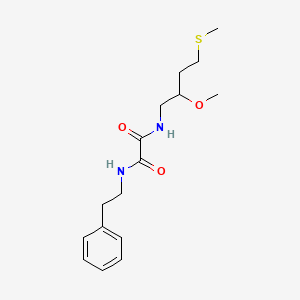
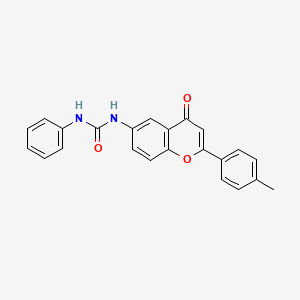
![3-[3,5-Bis(trifluoromethyl)benzenesulfonamido]-3-(2-chlorophenyl)propanoic acid](/img/structure/B2907336.png)
![1-Ethylsulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2907337.png)